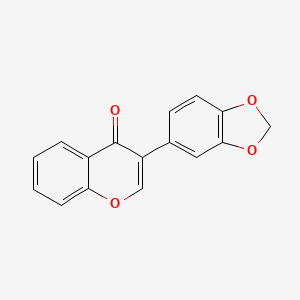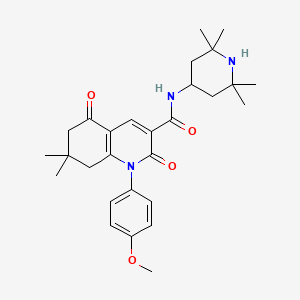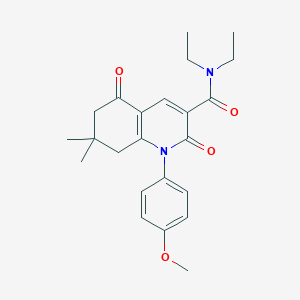
4'-Methylenedioxyisoflavone
Overview
Description
4’-Methylenedioxyisoflavone is a naturally occurring isoflavonoid compound found in various plants. Isoflavonoids are a class of flavonoids that have a 3-phenylchromen-4-one backbone. These compounds are known for their diverse biological activities and are often studied for their potential health benefits and ecological roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylenedioxyisoflavone typically involves the cyclization of benzodioxane and benzodioxepane derivatives of 2,4,6-trihydroxyacetophenone . The reaction conditions often include the use of acetic anhydride and phloroglucinol in a solvent such as dimethylformamide (DMFA) or aqueous alcohol .
Industrial Production Methods: While specific industrial production methods for 4’-Methylenedioxyisoflavone are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4’-Methylenedioxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4’-Methylenedioxyisoflavone has a wide range of scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Research has shown potential health benefits, including antioxidant and anti-inflammatory properties.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4’-Methylenedioxyisoflavone involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammatory responses by interacting with enzymes and receptors involved in these processes . The compound’s ability to act as an antioxidant is particularly significant, as it can neutralize free radicals and reduce oxidative damage .
Comparison with Similar Compounds
7,3’-Dimethoxy-4’,5’-methylenedioxyisoflavone: This compound shares a similar structure but has additional methoxy groups.
2’,7-Dihydroxy-4’,5’-methylenedioxyisoflavone: This compound has hydroxyl groups at different positions.
Uniqueness: 4’-Methylenedioxyisoflavone is unique due to its specific substitution pattern on the isoflavone backbone, which imparts distinct chemical and biological properties. Its methylenedioxy group is particularly noteworthy for its role in modulating the compound’s reactivity and interactions with biological targets .
Conclusion
4’-Methylenedioxyisoflavone is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study for researchers aiming to develop new therapeutic agents and understand plant defense mechanisms.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-16-11-3-1-2-4-13(11)18-8-12(16)10-5-6-14-15(7-10)20-9-19-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDICGDPRYKQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449704.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449709.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449715.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449716.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449720.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3449724.png)
![N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B3449750.png)


![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3449770.png)

![N~3~-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B3449793.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3449810.png)
